molecular formula C21H23ClN2 B5699793 1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine

1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine

Cat. No. B5699793
M. Wt: 338.9 g/mol
InChI Key: RRAUFWWBPNNBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research. This compound is often referred to as CAAMP and has been studied for its potential use in various applications, including medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of CAAMP is not fully understood. However, it has been suggested that CAAMP inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CAAMP has also been shown to bind to metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
CAAMP has been shown to have a low toxicity profile in vitro and in vivo. However, further studies are needed to determine its long-term effects. CAAMP has been shown to inhibit the growth of cancer cells, but its effects on normal cells are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using CAAMP in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing harm to cells or animals. However, one limitation is that the mechanism of action of CAAMP is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of CAAMP. One direction is to further investigate its potential use as an anticancer agent. This includes studying its effects on different types of cancer cells and determining its efficacy in animal models. Another direction is to explore its potential use in material science, specifically as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the long-term effects of CAAMP on normal cells and animals.

Synthesis Methods

The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine involves the reaction of 10-chloro-9-anthracenemethanol with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

CAAMP has been studied for its potential use in medicinal chemistry, specifically as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CAAMP has also been studied for its potential use in material science, specifically as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-[(10-chloroanthracen-9-yl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2/c1-2-23-11-13-24(14-12-23)15-20-16-7-3-5-9-18(16)21(22)19-10-6-4-8-17(19)20/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAUFWWBPNNBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(10-Chloroanthracen-9-yl)methyl]-4-ethylpiperazine

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